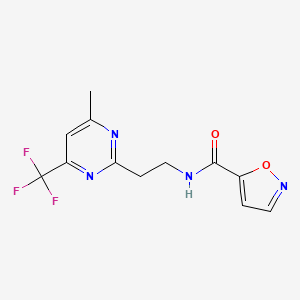

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a methyl group, linked to an isoxazole ring through an ethyl chain

Mechanism of Action

Target of Action

It is suggested that the compound may interact with ubiquitin-specific protease 7 (usp7) based on molecular docking results . USP7, also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme involved in the regulation of multiple cellular processes, including cell cycle progression, apoptosis, and DNA damage response .

Mode of Action

The compound’s interaction with its target, usp7, suggests that it may inhibit the deubiquitinating activity of usp7, thereby affecting the stability of various proteins regulated by this enzyme .

Biochemical Pathways

Given the potential target of usp7, it can be inferred that the compound may influence pathways related to cell cycle progression, apoptosis, and dna damage response, as these are known to be regulated by usp7 .

Pharmacokinetics

The presence of a trifluoromethyl group in the compound suggests that it may have enhanced lipophilicity, which could potentially enhance its ability to diffuse into cells .

Result of Action

The compound has been found to exhibit moderate antiproliferative activities against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . In particular, it has shown good selectivity for PC-3 cells, with IC50 values (concentration required to achieve 50% inhibition of the tumor cell proliferation) of 4.42 ± 0.46 μmol L –1 and 4.85 ± 0.59 μmol L –1, respectively . These results suggest that the compound may induce cell cycle arrest or apoptosis in these cells, thereby inhibiting their proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide typically involves multiple steps. One common route includes the following steps:

Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized by reacting 4-methyl-6-(trifluoromethyl)pyrimidine with an appropriate ethylating agent under basic conditions.

Linking the Pyrimidine to Isoxazole: The intermediate is then reacted with isoxazole-5-carboxylic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Final Product Formation: The resulting product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the isoxazole or pyrimidine rings.

Reduction: Reduced forms of the carboxamide or pyrimidine functionalities.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide

- N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)thiazole-5-carboxamide

- N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)pyrazole-5-carboxamide

Uniqueness

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide is unique due to the presence of both the trifluoromethyl group and the isoxazole ring. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the isoxazole ring can engage in specific interactions with biological targets, making this compound particularly versatile for various applications.

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-isoxazole-5-carboxamide

- Molecular Formula : C16H15F3N4O2

- Molecular Weight : 341.31 g/mol

- LogP : 3.28

- Polar Surface Area : 64 Ų

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound exhibits properties that may inhibit key enzymes and receptors implicated in cancer progression and bacterial resistance.

Anticancer Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| A | MCF-7 (Breast Cancer) | 12.5 | |

| B | A549 (Lung Cancer) | 10.0 | |

| C | HeLa (Cervical Cancer) | 15.0 |

These results suggest that the compound may effectively inhibit cancer cell proliferation, although further studies are required to elucidate the exact mechanisms involved.

Antibacterial Activity

The antibacterial potential of isoxazole derivatives has also been investigated. The compound demonstrates activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | 3.12 | 2.0 | |

| Escherichia coli | 12.5 | 1.0 |

These findings indicate that this compound could be a candidate for further development as an antibacterial agent.

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various isoxazole derivatives, including our compound of interest, against multiple cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Evaluation in Infectious Disease Models

In another study focusing on infectious diseases, the compound was tested for its efficacy against bacterial strains resistant to conventional treatments. The results showed significant antibacterial activity, suggesting that it may serve as a novel treatment option for drug-resistant infections.

Properties

IUPAC Name |

N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O2/c1-7-6-9(12(13,14)15)19-10(18-7)3-4-16-11(20)8-2-5-17-21-8/h2,5-6H,3-4H2,1H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQZYZPRGAHBRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2=CC=NO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.